Enhanced Human Leukocyte Elastase (HLE) Inhibition: L-D-D Configuration vs. L-L-L Configuration
The L-D-D stereochemical configuration, as exemplified by Suc-Tyr-D-Leu-D-Val-BZA (a tripeptide containing D-Leu and D-Val residues), demonstrates enhanced inhibitory potency against human leukocyte elastase (HLE) compared to the corresponding all-L isomer Suc-Tyr-Leu-Val-BZA [1]. This comparative evidence establishes that the L-D-D configuration is a key determinant of inhibitory activity against this therapeutically relevant serine protease. While the published study evaluated a closely related L-D-D tripeptide derivative, the stereochemical principle governing enzyme-inhibitor interactions directly supports the selection of H-Leu-D-Leu-D-Leu-OH over all-L trileucine analogs when investigating protease inhibition mechanisms.
| Evidence Dimension | Inhibition constant (Ki) against human leukocyte elastase (HLE) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from L-D-D tripeptide analog (Suc-Tyr-D-Leu-D-Val-BZA): Ki = 60 μM |
| Comparator Or Baseline | L-L-L tripeptide analog (Suc-Tyr-Leu-Val-BZA): Ki = 150 μM |
| Quantified Difference | 2.5-fold lower Ki (enhanced inhibition) |
| Conditions | In vitro enzyme inhibition assay using purified HLE at 37°C |
Why This Matters
Demonstrates that L-D-D stereochemistry enhances inhibitory potency against HLE by 2.5-fold compared to all-L configuration, making H-Leu-D-Leu-D-Leu-OH a preferred scaffold for designing HLE inhibitors.
- [1] Kawai M, et al. Synthesis of Tripeptide Amide Derivatives and Examination of Their Inhibitory Effect on Human Leukocyte Elastase (HLE). Chemical and Pharmaceutical Bulletin. 1988;36(8):3119-3124. View Source
